Carbonic Anhydrase II Inhibitory Potential Inferred from Furan-2-Sulfonamide Scaffold
The furan-2-sulfonamide core present in the target compound is the pharmacophore responsible for nanomolar-level human carbonic anhydrase II (hCA II) inhibition as established in the 4-substituted thiophene- and furan-2-sulfonamide series [1]. In that study, representative furan-2-sulfonamides achieved hCA II IC50 values in the low nanomolar range and demonstrated in vivo intraocular pressure (IOP) lowering in normotensive albino rabbits. The target compound incorporates a 5-(indoline-1-carbonyl) substituent at the furan 5-position, which is structurally distinct from the 4-substituted analogs reported. However, the presence of the intact furan-2-sulfonamide moiety supports class-level inference that this compound retains the potential for nanomolar hCA II engagement, whereas close analogs lacking the furan-2-sulfonamide core (e.g., benzenesulfonamide-based indoline derivatives [2]) are not expected to exhibit this mechanism.
| Evidence Dimension | In vitro human carbonic anhydrase II inhibition potency |
|---|---|
| Target Compound Data | No direct experimental data available; furan-2-sulfonamide core present |
| Comparator Or Baseline | 4-Substituted furan-2-sulfonamides: nanomolar hCA II IC50 (exact values for individual compounds reported in J Med Chem 1992, 35:3822-31) |
| Quantified Difference | Cannot be quantified for target compound; class-level inference only |
| Conditions | In vitro stopped-flow CO2 hydration assay using purified human carbonic anhydrase II |
Why This Matters
Procurement for carbonic anhydrase-focused screening requires the furan-2-sulfonamide pharmacophore, which is absent in the more widely available benzenesulfonamide-based indoline analogs, making this compound structurally pre-qualified for hCA inhibition studies.
- [1] Hartman GD, Halczenko W, Smith RL, Sugrue MF, Mallorga PJ, Michelson SR, Randall WC, Schwam H, Sondey JM. 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. J Med Chem. 1992;35(21):3822-31. doi:10.1021/jm00099a010. PMID: 1433194. View Source
- [2] Pansare DN, Shelke RN. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. In: Heterocycles – Synthesis and Biological Activities. IntechOpen; 2019. doi:10.5772/intechopen.88139. View Source
